6H-5lambda(5),11lambda(5)-indolo(2,3-b)quinoxaline-5,11-diol

Description

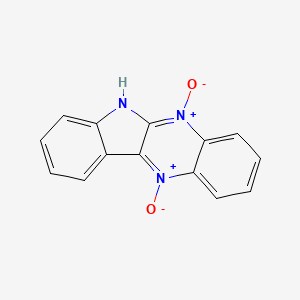

6H-5λ⁵,11λ⁵-Indolo(2,3-b)quinoxaline-5,11-diol is a hydroxylated derivative of the indoloquinoxaline heterocyclic system. The parent compound, indolo[2,3-b]quinoxaline, consists of a fused indole and quinoxaline core (molecular formula: C₁₄H₉N₃; molecular weight: 219.24 g/mol) . The diol variant introduces hydroxyl groups at positions 5 and 11, which are expected to enhance polarity and influence solubility, electronic properties, and biological interactions.

Properties

CAS No. |

32861-73-7 |

|---|---|

Molecular Formula |

C14H9N3O2 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

5,11-dioxido-6H-indolo[3,2-b]quinoxaline-5,11-diium |

InChI |

InChI=1S/C14H9N3O2/c18-16-11-7-3-4-8-12(11)17(19)14-13(16)9-5-1-2-6-10(9)15-14/h1-8,15H |

InChI Key |

HCODANXBHARKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=[N+](C4=CC=CC=C4[N+](=C3N2)[O-])[O-] |

Origin of Product |

United States |

Biological Activity

6H-5lambda(5),11lambda(5)-indolo(2,3-b)quinoxaline-5,11-diol is a member of the indoloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its cytotoxic properties against various cancer cell lines. This article delves into the synthesis, biological activity, and relevant research findings related to this compound.

- Chemical Formula : C14H9N3O2

- Molecular Weight : 241.24 g/mol

- CAS Number : 243-59-4

- Structure : The compound features a fused indole and quinoxaline structure, which is characteristic of many biologically active compounds.

Synthesis Methods

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves:

- Refluxing isatin with o-phenylenediamine in an acidic medium.

- Cyclocondensation reactions , which lead to the formation of the desired indoloquinoxaline structure.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 6H-indolo[2,3-b]quinoxalines. For instance:

- Compounds derived from this class have shown significant cytotoxicity against various human tumor cell lines. In one study, specific derivatives exhibited IC50 values ranging from to against Molt 4/C8 and CEM T-lymphocytes compared to standard chemotherapeutics like melphalan, which had IC50 values of and , respectively .

The mechanism by which these compounds exert their biological effects primarily involves:

- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Cytotoxic Effects : The compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

- In Vitro Studies : A comprehensive screening involving approximately 60 human tumor cell lines demonstrated that certain derivatives significantly inhibited cell growth. For example, compounds 5b, 5d, and 5l showed notable activity against solid tumors such as non-small cell lung cancer and melanoma .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the indoloquinoxaline scaffold can enhance cytotoxicity. For example, the introduction of various substituents at specific positions on the ring system has been correlated with increased potency against leukemia cell lines .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Indoloquinoxaline Derivatives

Electronic and Optical Properties

Table 2: Electronic Properties of Selected Derivatives

Key Findings :

- The electronic properties of indoloquinoxalines are dominated by the core structure, with substituents exerting minimal influence on HOMO/LUMO levels. For example, methoxy groups marginally raise HOMO energy (-5.1 eV vs. -5.4 eV for the parent) .

- The diol’s hydroxyl groups may slightly lower HOMO/LUMO levels due to electron-withdrawing effects, but the band gap is expected to remain ~2.5 eV, similar to other derivatives .

- Fluorescence quantum yields are generally low (1.1–8.6%), with sterically bulky substituents (e.g., bromine in 11e) reducing efficiency .

Comparison Highlights :

- Indoloquinoxalines exhibit antiviral activity via DNA intercalation, while methyl-substituted indoloquinolines show potent cytotoxicity (IC₅₀: 0.27–3.04 μM) against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.